molecular formula C14H15N3O2S B11167297 3-Isobutyrylamino-N-thiazol-2-yl-benzamide

3-Isobutyrylamino-N-thiazol-2-yl-benzamide

Cat. No.: B11167297
M. Wt: 289.35 g/mol
InChI Key: KVQSCQLHCYORDT-UHFFFAOYSA-N
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Description

3-Isobutyrylamino-N-thiazol-2-yl-benzamide: is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutyrylamino-N-thiazol-2-yl-benzamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.

Biology:

Medicine:

    Drug Development: The compound is being explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry:

    Agriculture: It can be used as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism of action of 3-Isobutyrylamino-N-thiazol-2-yl-benzamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

Uniqueness: 3-Isobutyrylamino-N-thiazol-2-yl-benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other thiazole derivatives, this compound has a unique combination of isobutyrylamino and benzamide groups, which may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

3-(2-methylpropanoylamino)-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C14H15N3O2S/c1-9(2)12(18)16-11-5-3-4-10(8-11)13(19)17-14-15-6-7-20-14/h3-9H,1-2H3,(H,16,18)(H,15,17,19)

InChI Key

KVQSCQLHCYORDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=CS2

Origin of Product

United States

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